1-Benzyl-5-methylpiperidin-3-ol

Description

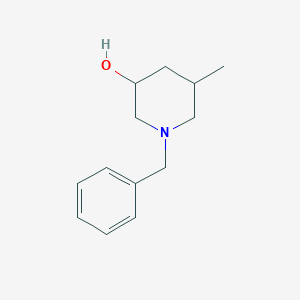

1-Benzyl-5-methylpiperidin-3-ol (CAS: 1601475-88-0) is a piperidine derivative with the molecular formula C₁₃H₁₉NO and a molar mass of 205.3 g/mol. Its stereoisomeric form, (3R,5R)-1-benzyl-5-methylpiperidin-3-ol, is characterized by a benzyl group at the 1-position and a methyl group at the 5-position of the piperidine ring (Figure 1). This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a chiral intermediate or precursor for bioactive molecules .

Figure 1: Structural formula of (3R,5R)-1-benzyl-5-methylpiperidin-3-ol.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-benzyl-5-methylpiperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |

InChI Key |

ADFBVTAJGJLTTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural analogues include stereoisomers and positional isomers. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Stereochemical Differences: The (3R,5R) and (3S,5R) isomers differ only in the configuration at the 3-position. This minor stereochemical variation significantly impacts their biological activity and regulatory status. For example, the (3S,5R) isomer is classified as a critical impurity in Nemonoxacin, a broad-spectrum antibiotic, necessitating strict control during drug manufacturing . The (3R,5R) isomer lacks reported pharmacological activity but serves as a versatile intermediate in asymmetric synthesis due to its rigid chiral backbone .

Positional Isomerism: [(2R,4S)-1-Benzyl-4-methyl-2-pyrrolidinyl]methanol shares the same molecular formula but replaces the piperidine ring with a pyrrolidine scaffold. This structural change alters its electronic properties and steric bulk, making it more suitable as a ligand in transition-metal catalysis .

Table 2: Functional and Regulatory Insights

Critical Analysis :

- Pharmaceutical Relevance : The (3S,5R) isomer’s role as a process-related impurity underscores the importance of stereochemical control in drug manufacturing. Its presence above threshold levels could compromise drug safety and efficacy .

Preparation Methods

Core Reaction Mechanism

The most common approach involves reductive amination of 5-methylpiperidin-3-one. This ketone intermediate undergoes condensation with benzylamine or benzyl halides, followed by reduction to yield the target alcohol. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents due to their selectivity for imine intermediates.

Example Protocol :

Stereochemical Control

Asymmetric catalytic hydrogenation using chiral catalysts (e.g., (R)-BINAP-Ru) ensures enantioselective formation of the (5R)-stereoisomer. This method achieves enantiomeric excess (ee) >98% when performed under hydrogen gas (50 psi) in tetrahydrofuran (THF).

Alkylation of Piperidine Derivatives

Direct N-Benzylation

N-Benzylation of 5-methylpiperidin-3-ol via nucleophilic substitution offers a streamlined route. Benzyl bromide or chloride serves as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃).

Optimized Conditions :

Limitations and Byproducts

Competing O-benzylation is minimized by using bulky bases (e.g., DBU) or phase-transfer catalysts. Gas chromatography (GC) analysis reveals <5% O-benzylated byproducts under optimized conditions.

Cyclization of Amino Alcohol Precursors

Leuckart-Wallach Reaction

Cyclization of 4-methyl-3-aminopentanol with benzaldehyde under acidic conditions forms the piperidine ring. The Leuckart-Wallach reaction proceeds via an iminium intermediate, which is subsequently reduced.

Key Parameters :

Thorpe-Ziegler Cyclization

An alternative route employs β-ketonitriles derived from 3-chlorobutyraldehyde. Cyclization in the presence of methylamine generates the piperidine skeleton, which is functionalized with benzyl and hydroxyl groups.

Industrial-Scale Synthesis

Continuous Flow Reactors

Adoption of flow chemistry enhances reproducibility and scalability. A patented method uses a continuous hydrogenation reactor with platinum oxide (PtO₂) to achieve throughputs of 50 kg/day.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 72 | 98 | >98 (R) | High |

| Direct N-Benzylation | 90 | 95 | Racemic | Moderate |

| Leuckart-Wallach | 65 | 90 | Low | Low |

| Thorpe-Ziegler | 58 | 88 | Moderate | Moderate |

Stereochemical Resolution Techniques

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-5-methylpiperidin-3-ol, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via reductive amination or Mannich reaction, as observed in structurally similar piperidine derivatives . Key steps include:

- Reductive amination : Reacting a benzylamine precursor with a ketone (e.g., 5-methylpiperidin-3-one) using sodium cyanoborohydride in methanol at pH 5–5.

- Mannich reaction : Condensing formaldehyde, benzylamine, and a ketone in ethanol under reflux.

- Optimization : Solvent choice (e.g., dichloromethane for improved solubility) and temperature control (e.g., 0–5°C for exothermic steps) are critical. Yields vary (35–83% in analogous syntheses), necessitating TLC monitoring and column chromatography purification .

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data to reference spectra. Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the piperidine methyl group (δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 220.17 (calculated for C13H19NO2) .

- IR Spectroscopy : Look for OH stretch (~3200 cm<sup>−1</sup>) and C-N stretch (~1250 cm<sup>−1</sup>) .

Q. What safety protocols should be followed when handling this compound?

- Hazard Mitigation : While specific toxicity data for this compound is limited, related piperidines exhibit acute toxicity (H302: harmful if swallowed) and skin irritation (H315) .

- Protocols :

- Use fume hoods for synthesis/purification.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in sealed containers under inert atmosphere (N2 or Ar) at 2–8°C .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Chiral Resolution :

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to control stereochemistry at C3 .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

- Case Study : Conflicting IC50 values for similar compounds (e.g., 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol) in enzyme inhibition assays may arise from:

- Assay Variability : Differences in buffer pH (e.g., 6.5 vs. 7.4) or incubation time .

- Purity Issues : HPLC purity thresholds (<95% vs. >98%) significantly affect activity .

- Resolution : Standardize assay conditions and validate compound purity via orthogonal methods (NMR + LC-MS) .

Q. How can computational modeling predict the pharmacological targets of this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., dopamine D2 receptor) or kinases (e.g., MAPK).

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the hydroxyl group) using Schrödinger Suite .

- Validation : Compare predicted binding affinities with in vitro data (e.g., SPR or ITC) .

Key Recommendations for Researchers

- Experimental Design : Prioritize DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent) .

- Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories.

- Ethical Compliance : Adhere to institutional guidelines for handling compounds with unconfirmed toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.